Boc-3-aminoadipic acid

Description

BenchChem offers high-quality Boc-3-aminoadipic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-aminoadipic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

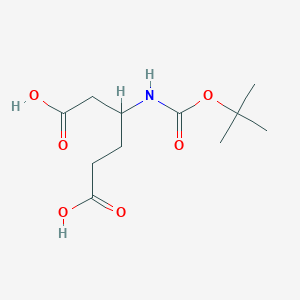

3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(6-9(15)16)4-5-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZYMMYMEYGJOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Boc-3-Aminoadipic Acid in Peptidomimetics and Drug Design

[1][2]

Part 1: Executive Summary & Core Identity[1][2]

Boc-3-aminoadipic acid (Boc-3-AAA) is a protected

This structural modification confers unique properties to peptide sequences, primarily proteolytic resistance and the ability to adopt distinct secondary structures (e.g., 14-helices) that differ from canonical

Chemical Identity Table[1][2][3]

| Property | Specification |

| Common Name | Boc-3-aminoadipic acid |

| IUPAC Name | 3-[[(1,1-dimethylethoxy)carbonyl]amino]hexanedioic acid |

| CAS Number | 1185301-26-1 |

| Molecular Formula | |

| Molecular Weight | 261.27 g/mol |

| Chirality | Available as (R), (S), or Racemic (Application dependent) |

| Solubility | Soluble in DMF, DMSO, DCM, Methanol; Sparingly soluble in water |

| Appearance | White to off-white crystalline powder |

Part 2: Synthesis & Mechanistic Origins[1][2]

The synthesis of Boc-3-aminoadipic acid is non-trivial and typically relies on the homologation of

The Arndt-Eistert Homologation Pathway

The most robust route to Boc-3-aminoadipic acid involves the Arndt-Eistert homologation of Boc-Glutamic acid derivatives.[1][2] This process inserts a methylene group (

Mechanism of Action[3][4][5][6]

-

Activation: The

-carboxyl group of Boc-Glutamic acid (side-chain protected) is activated (e.g., via mixed anhydride).[1][2] -

Diazotization: Reaction with diazomethane yields an

-diazoketone.[1][2][3] -

Wolff Rearrangement: Under silver(I) catalysis or photolysis, the diazoketone expels nitrogen to form a ketene intermediate.[2][3]

-

Nucleophilic Attack: Water attacks the ketene to yield the homologated carboxylic acid (

-amino acid).[2]

Figure 1: The conversion of Glutamic acid to 3-Aminoadipic acid via Wolff Rearrangement.[1][2] This pathway ensures the retention of stereochemistry at the chiral center.

Part 3: Applications in Drug Discovery[1]

Proteolytic Stability

Peptides containing

Integrin Antagonists

3-Aminoadipic acid serves as a scaffold for RGD (Arg-Gly-Asp) mimetics.[1][2] The dicarboxylic acid nature allows it to mimic the Aspartic acid residue while extending the backbone distance, which is often critical for selectivity between integrin subtypes (e.g.,

Foldamers and Secondary Structure

Incorporating Boc-3-AAA into peptide sequences promotes the formation of stable secondary structures known as foldamers .[1][2] While

Part 4: Experimental Protocols

Protocol A: Deprotection Strategy (Boc Removal)

Since the Boc group is acid-labile, it is removed using Trifluoroacetic Acid (TFA).[2][7][8]

Reagents:

-

TFA (Trifluoroacetic acid), HPLC grade[2]

-

DCM (Dichloromethane)[2]

-

Scavengers (if sensitive side chains like Trp/Met are present): Triisopropylsilane (TIPS) or Water.[2]

Step-by-Step:

-

Preparation: Dissolve the Boc-3-AAA containing peptide (or resin-bound intermediate) in a solution of 50% TFA in DCM (v/v) .

-

Reaction: Stir at room temperature for 30 minutes .

-

Workup: Evaporate the TFA/DCM mixture under reduced pressure (rotary evaporator) at

. -

Precipitation: Add cold diethyl ether to precipitate the amine salt. Centrifuge and wash 3x with ether to remove residual TFA.[2]

Protocol B: Coupling Conditions

Coupling

Recommended System: HATU / HOAt / DIPEA[1][2]

-

Activation: Dissolve Boc-3-AAA (1.2 eq), HATU (1.2 eq), and HOAt (1.2 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (2.5 eq) and stir for 2 minutes to pre-activate the carboxyl group.

-

Coupling: Add the amine component (peptide-resin or free amine).[2]

-

Duration: React for 2–4 hours at room temperature.

Figure 2: Standard Boc-SPPS cycle adapted for beta-amino acid incorporation.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[2]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The Boc group is stable to moisture but prolonged exposure to heat or strong acids will cause degradation.[2]

-

Incompatibility: Strong acids (premature deprotection), Strong oxidizers.[2]

References

- Chemical Identity & Properties

-

Synthesis Methodology

-

Peptidomimetic Applications

-

Solid Phase Synthesis Protocols

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-aminoadipic acid | CAS#:40967-78-0 | Chemsrc [chemsrc.com]

- 3. Arndt-Eistert Synthesis [organic-chemistry.org]

- 4. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. chempep.com [chempep.com]

Technical Guide: Boc-β-Aminoadipic Acid (Boc-β-Aad)

CAS Number: 218943-30-7 (6-benzyl ester derivative) Primary Application: Solid-Phase Peptide Synthesis (SPPS), Peptidomimetics, Foldamer Design

Part 1: Executive Summary

Boc-β-aminoadipic acid (Boc-β-Aad), also known as Boc-β-homoglutamic acid, is a critical non-proteinogenic amino acid building block used in the development of proteolytically stable peptide therapeutics. Unlike natural α-amino acids, β-amino acids possess an additional methylene group (

This guide details the physicochemical specifications, synthetic utility, and experimental protocols for using Boc-β-Aad in drug discovery. It specifically focuses on the commercially dominant form, Boc-L-β-homoglutamic acid 6-benzyl ester , which prevents side-chain branching during peptide elongation.

Part 2: Chemical Identity & Specifications[1][2]

Nomenclature and Identification

Confusion often arises regarding the nomenclature of β-amino acids. In this context, "β-aminoadipic acid" refers to 3-aminohexanedioic acid . It is the β-homolog of glutamic acid (which is 2-aminopentanedioic acid).

| Parameter | Specification |

| Common Name | Boc-β-Aminoadipic acid 6-benzyl ester |

| Synonyms | Boc-L-β-Homoglutamic acid 6-benzyl ester; Boc-β-Aad(OBzl)-OH; (S)-3-((tert-butoxycarbonyl)amino)hexanedioic acid 6-benzyl ester |

| CAS Number | 218943-30-7 (Benzyl ester protected) |

| Molecular Formula | |

| Molecular Weight | 351.40 g/mol |

| Chirality | L-configuration (S-isomer at the |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |

Structural Logic

The "Boc" (tert-butyloxycarbonyl) group protects the

Part 3: Synthetic Utility & Mechanism

The "Foldamer" Effect

Incorporating Boc-β-Aad into peptide sequences disrupts the native proteolytic degradation pathways. Natural proteases (e.g., trypsin, pepsin) are evolved to cleave

Furthermore, β-peptides adopt distinct secondary structures. While

Boc Chemistry vs. Fmoc Chemistry

While Fmoc chemistry is standard for high-throughput synthesis, Boc chemistry remains superior for:

-

Difficult Sequences: Boc synthesis allows for high-temperature neutralization steps that can break up aggregates in "difficult" hydrophobic sequences.

-

Base-Sensitive Moieties: If the target molecule contains base-labile groups (e.g., certain esters or depsipeptides), the acidic deprotection conditions of Boc chemistry (TFA) are preferred over the basic conditions of Fmoc removal (Piperidine).

Mechanism of Activation

Coupling Boc-β-Aad requires activation of the free carboxyl group.[2] Common reagents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide).

Reaction Pathway:

-

Activation: The carboxylate attacks the uronium carbon of HATU, forming an unstable active ester.

-

Stabilization: HOAt (generated in situ) reacts with the active ester to form a more stable, yet reactive, OBt/OAt ester.

-

Aminolysis: The N-terminal amine of the growing peptide chain attacks the carbonyl of the activated Boc-β-Aad, forming the amide bond.

Part 4: Experimental Protocols

Protocol 1: Solid-Phase Coupling of Boc-β-Aad

Objective: Couple Boc-β-Aad(OBzl)-OH to a resin-bound peptide chain.

Materials:

-

Resin: MBHA or PAM resin (0.5 mmol/g loading).

-

Amino Acid: Boc-β-Aad(OBzl)-OH (3 equivalents).

-

Activator: HBTU or HATU (2.9 equivalents).

-

Base: DIEA (Diisopropylethylamine) (6 equivalents).

-

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology:

-

Swelling: Swell the resin in DCM for 20 minutes, then wash 3x with DMF.

-

Deprotection (Pre-cycle): Remove the previous Boc group using 50% TFA in DCM (2 x 5 min). Wash resin thoroughly with DCM (3x) and DMF (3x).

-

Neutralization: Wash resin with 10% DIEA in DMF (2 x 1 min) to remove TFA salts and generate the free amine.

-

Activation Cocktail: In a separate vial, dissolve Boc-β-Aad(OBzl)-OH and HBTU in minimal DMF. Add DIEA immediately before transferring to the resin.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser Test (Ninhydrin).

-

Blue beads: Incomplete coupling (Repeat step 5).

-

Colorless beads: Complete coupling.

-

-

Capping (Optional): Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: Boc-SPPS Cycle

The following diagram illustrates the recursive cycle of Boc-based solid-phase synthesis.

Figure 1: The Boc-SPPS cycle for incorporating β-amino acids. Note the distinct Neutralization step required after TFA deprotection.

Part 5: Applications in Drug Development[2][5][7][8]

Peptidomimetics & Integrin Inhibitors

Boc-β-Aad is frequently used to synthesize RGD (Arg-Gly-Asp) mimetics. The RGD sequence binds to integrin receptors (e.g.,

Foldamers as Protein-Protein Interaction (PPI) Inhibitors

Many PPIs involve large surface areas mediated by

Visualization: Beta-Amino Acid Isomerism

Understanding the structural difference is vital for correct reagent selection.

Figure 2: Structural relationship between aminoadipic acid isomers. The target compound is the 3-amino derivative.[3]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 224389, beta-Aminoadipic acid. Retrieved from [Link]

- Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn. Chemical Communications. (Discusses the formation of stable helices using beta-amino acids).

- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research.

Sources

Technical Deep Dive: Boc-3-Aminohexanedioic Acid Derivatives

Topic: 3-Aminohexanedioic Acid Boc-Protected Derivative (

Strategic Synthesis and Application in Peptidomimetics[1]

Introduction: The Rise of -Amino Acids in Drug Design

In the landscape of modern peptide therapeutics, the shift from

Unlike its

Chemical Identity & Structural Analysis

For high-precision synthesis, selecting the correct derivative is paramount.[] The most versatile form for Solid Phase Peptide Synthesis (SPPS) is the orthogonally protected Boc-3-aminohexanedioic acid 6-benzyl ester .

Key Physicochemical Properties

| Property | Specification |

| IUPAC Name | (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid |

| Common Name | Boc-L- |

| Molecular Formula | |

| Molecular Weight | 365.42 g/mol |

| Chirality | S-configuration (derived from L-Glutamic acid) |

| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |

| Purity Standard |

Structural Logic:

-

N-Terminus (Boc): Acid-labile protection, removable with TFA. Ideal for "Boc chemistry" SPPS or solution-phase synthesis where base-sensitivity is a concern.

-

Side Chain (Benzyl Ester): Stable to TFA (Boc removal conditions) but removable via Hydrogenolysis (

) or HF. This orthogonality allows selective elongation of the peptide backbone without affecting the side chain. -

C-Terminus (Free Acid): Ready for activation (HATU/DIC) and coupling to the next residue.

Synthesis Pathways: From Chiral Pool to Product

The synthesis of enantiopure 3-aminohexanedioic acid derivatives typically relies on the Arndt-Eistert Homologation of L-Glutamic acid. This pathway preserves the stereochemistry of the starting material while inserting the requisite methylene group.

Mechanism: Arndt-Eistert Homologation[2]

-

Activation: The

-carboxyl of protected Glutamic acid is converted to a mixed anhydride. -

Diazotization: Reaction with diazomethane yields a diazoketone.

-

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water or alcohol yields the homologated acid or ester.

Figure 1: The Arndt-Eistert homologation pathway for converting

Experimental Protocols

Protocol A: Synthesis of Boc-

-HGlu(OBn)-OH

Note: This procedure involves Diazomethane, which is explosive and toxic. Use dedicated glassware (fire-polished, no ground joints) and a blast shield.

Reagents:

-

Boc-Glu(OBn)-OH (10 mmol)

-

Isobutyl chloroformate (11 mmol)

-

N-Methylmorpholine (NMM) (11 mmol)

-

Diazomethane (etherial solution, excess)

-

Silver Benzoate (0.1 eq)

Step-by-Step Methodology:

-

Activation: Dissolve Boc-Glu(OBn)-OH in anhydrous THF under Argon. Cool to -15°C. Add NMM followed by dropwise addition of Isobutyl chloroformate. Stir for 15 min to form the mixed anhydride.

-

Diazotization: Filter off the NMM salts rapidly and add the filtrate to a cold (0°C) solution of diazomethane in ether. Stir for 1 hour at 0°C, then allow to warm to RT overnight.

-

Checkpoint: Monitor TLC for the disappearance of the anhydride and appearance of the yellow diazoketone spot.

-

-

Rearrangement: Evaporate excess diazomethane/solvent (use a stream of

in a hood). Dissolve the residue in 1,4-dioxane/water (9:1). Add Silver Benzoate and sonicate or heat gently (70°C) until -

Workup: Acidify with 1M HCl, extract with EtOAc, dry over

, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: Solid Phase Peptide Synthesis (SPPS) Coupling

Incorporating Boc-3-aminohexanedioic acid into a peptide chain requires modified coupling times due to the steric bulk of the

Workflow:

-

Resin Swelling: Swell MBHA or PAM resin in DCM for 30 min.

-

Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x) and neutralize with 10% DIEA/DCM.

-

Activation:

-

Dissolve Boc-

-HGlu(OBn)-OH (3 eq) in DMF. -

Add HATU (2.9 eq) and DIEA (6 eq).

-

Rationale: HATU is preferred over DIC/HOBt for

-amino acids to drive the reaction to completion and minimize deletion sequences.

-

-

Coupling: Add activated solution to resin. Shake for 2–4 hours (double standard time).

-

Validation: Perform Kaiser test. If slightly positive, re-couple using fresh reagents.

-

Figure 2: SPPS cycle optimized for sterically demanding

Therapeutic Applications & Mechanism of Action

The incorporation of 3-aminohexanedioic acid serves two primary mechanistic functions in drug design:

-

Proteolytic Stability (The

-Effect): Human proteases recognize the specific backbone geometry of -

Secondary Structure Induction (Foldamers):

-amino acids favor the formation of stable helices (e.g., 14-helix, 12-helix) that differ from the standard

References

-

Podlech, J., & Seebach, D. (1995).

-Amino Acids from -

Chem-Impex International. "Boc-L-beta-homoglutamic acid 6-benzyl ester Product Data." Chem-Impex Catalog. Link

-

Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile Peptidomimetics."[3] Current Medicinal Chemistry. Link

-

Cheng, R. P., et al. (2001). "

-Peptides: From Structure to Function." Chemical Reviews. Link -

RSC Publishing. (2024). "A safe and efficient synthesis of N-Boc-beta3-amino acid methyl esters." Reaction Chemistry & Engineering. Link

Sources

Engineering Stability: A Technical Guide to Beta-Amino Acid Foldamers

Executive Summary

This technical guide addresses the design, synthesis, and application of

Part 1: Structural Logic & The Torsion Angle Challenge

The fundamental difference between an

The Theta ( ) Torsion

While

- -Peptides: 2 rotatable bonds per residue.

- -Peptides: 3 rotatable bonds per residue.

Paradoxically, despite the extra degree of freedom,

Helix Propensity Rules

The selection of the building block dictates the secondary structure. Use the following logic to select your monomer:

| Secondary Structure | H-Bond Pattern (Ring Size) | Key Building Block | Dipole Orientation |

| 14-Helix | 14-membered ( | Acyclic | Macrodipole analogous to |

| 12-Helix | 12-membered ( | Cyclic trans-ACPC, Acyclic | Macrodipole varies |

| 10/12-Helix | Mixed | Alternating | Tunable |

Part 2: Synthetic Routes to Monomers

High-purity monomers are the bottleneck of foldamer research. Two primary routes dominate: Arndt-Eistert Homologation (for

Workflow 1: Monomer Synthesis Decision Tree

The following diagram illustrates the critical decision pathways for synthesizing the correct enantiopure building block.

Figure 1: Decision matrix for selecting the synthetic route based on the desired substitution pattern (

Protocol A: Arndt-Eistert Homologation (The Gold Standard)

Best for: Creating

Mechanism: The reaction inserts a methylene group between the carbonyl and the

-

Activation: Convert Fmoc-

-amino acid to a mixed anhydride (using ethyl chloroformate/NMM) or acid chloride. -

Diazotization: Treat with diazomethane (

) or TMS-diazomethane (safer alternative) to form thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Critical Control: Maintain temperature at -15°C to prevent side reactions.

-

-

Wolff Rearrangement: Dissolve diazoketone in THF/Water (10:1). Add Silver Benzoate (

) catalyst. Sonicate or exclude light. The ketene intermediate reacts with water to form the-

Validation: Monitor disappearance of the characteristic diazo peak (~2100 cm⁻¹) via IR spectroscopy.

-

Part 3: Oligomerization via Solid Phase Peptide Synthesis (SPPS)

Coupling

The "Difficult Coupling" Protocol

Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt.

Rationale: The Aza-analogue (HOAt) creates a neighboring group effect (via the pyridine nitrogen) that accelerates the acylation of the incoming amine, boosting yields for sterically hindered secondary amines.

Workflow 2: Optimized SPPS Cycle for Foldamers

Figure 2: Optimized SPPS cycle for beta-peptides. Note the emphasis on HATU activation and the mandatory use of the Chloranil test for secondary amines (proline-like or N-alkylated beta-residues).

Technical Note on Monitoring:

For primary amines, use the Kaiser Test . However, for N-substituted

Part 4: Applications & Functionalization[5]

Proteolytic Stability

-peptides are essentially invisible to common peptidases (trypsin, chymotrypsin, pepsin).-

Experiment: Incubate

foldamer with Pronase E (a cocktail of proteases) at 37°C. Monitor via HPLC.

Protein-Protein Interaction (PPI) Inhibition

The 14-helix of a

-

Strategy: "Sequence-based design."[4] Map the "hot spot" residues (e.g., Leu, Phe, Trp) of a natural

-helical ligand (like the BH3 domain of BAD) onto the -

Result: High-affinity binding to Bcl-xL with zero degradation in serum.

Cell Penetrating Peptides (CPPs)

Cationic

-

Mechanism:[1][5][4][6][7][8][9][10][11][12] They enter cells via endocytosis but, unlike

-peptides, resist lysosomal degradation, allowing for sustained delivery of conjugated payloads.

References

-

Seebach, D., et al. (2004).[10] "The World of

- and -

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research.

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "

-Peptides: From Structure to Function." Chemical Reviews. -

Appella, D. H., et al. (1996). "Residue-based control of helix shape in beta-peptide oligomers." Nature.

-

Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: Coupling Reagents." Bachem Knowledge Center.

Sources

- 1. news-medical.net [news-medical.net]

- 2. ethz.ch [ethz.ch]

- 3. tandfonline.com [tandfonline.com]

- 4. Folding and function in α/β-peptides: Targets and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Residue-based control of helix shape in beta-peptide oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bif.wisc.edu [bif.wisc.edu]

- 8. Arndt-eistert homologation | PPTX [slideshare.net]

- 9. Arndt-Eistert Synthesis [organic-chemistry.org]

- 10. The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chab.ethz.ch [chab.ethz.ch]

- 12. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

Engineering the Unnatural: A Technical Guide to Unnatural Amino Acids (UAAs) in Peptidomimetics

Topic: Unnatural Amino Acids for Peptidomimetic Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: Escaping the Peptide "Death Valley"

Natural peptides possess exquisite specificity but suffer from a fatal pharmacological flaw: they are metabolically fragile and membrane-impermeable. The "death valley" of peptide drug development is defined by rapid renal clearance and enzymatic hydrolysis.

This guide provides a technical blueprint for bridging this gap using Unnatural Amino Acids (UAAs) . We move beyond simple substitution, treating UAAs as architectural elements that mechanically reinforce the peptide backbone, force bioactive conformations, and mask polar surface area to enable intracellular access.

Strategic Classification: The Peptidomimetic Toolbox

To engineer a robust peptidomimetic, one must select the correct class of UAA based on the specific failure mode of the native peptide.

| UAA Class | Structural Modification | Primary Mechanism of Action | Key Application |

| Methylation of backbone nitrogen | Eliminates H-bond donor; steric clash restricts | Improving membrane permeability (oral bioavailability) & metabolic stability. | |

| Insertion of methylene group ( | Extends backbone; creates unique helices (14-helix) unrecognized by proteases. | Total proteolytic resistance; half-life extension. | |

| Double substitution at | Restricts conformational freedom; induces | Nucleating helical structure in short peptides. | |

| Macrocyclization (Stapling) | Olefin-bearing side chains ( | Covalent hydrocarbon brace across turns ( | Forcing |

Technical Deep Dive: Solid Phase Synthesis of "Difficult" Sequences

Synthesizing peptidomimetics containing UAAs, particularly

The Causality of Failure

Standard protocols (HBTU/DIEA) often fail because:

-

Steric Hindrance: The nucleophilic attack of the amine onto the activated ester is physically blocked.

-

Aggregation: Hydrophobic UAAs can induce

-sheet formation on-resin, collapsing the polymer matrix and burying the reactive terminus.

Protocol: High-Efficiency Coupling for Sterically Hindered UAAs

This protocol is designed as a self-validating system. Do not proceed to the next step without passing the checkpoint.

Reagents:

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[2] Why: The 7-aza group creates a catalytic effect via neighboring group participation, accelerating the reaction rate by orders of magnitude compared to HBTU.

-

Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.

Step-by-Step Workflow:

-

Resin Swelling: Swell resin in DMF for 20 mins.

-

Activation (In Situ):

-

Dissolve Fmoc-UAA (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIEA (8.0 eq) immediately before addition to resin. Critical: Pre-activation > 2 mins causes racemization.

-

-

Coupling Reaction:

-

Add activated mixture to resin.[3]

-

Microwave Assist (Optional but Recommended): 75°C for 5 mins (except for Cys/His).

-

Standard Room Temp: Agitate for 2–4 hours.

-

-

Validation Checkpoint (The Chloranil Test):

-

Context: The standard Kaiser (Ninhydrin) test relies on primary amines. It will fail (false negative) for secondary amines like

-methyl amino acids or Proline. -

Action: Perform the Chloranil Test .

-

Reagent: 2% Acetaldehyde + 2% Chloranil in DMF.

-

Observation: Blue/Green beads = Free secondary amine (Incomplete coupling). Colorless/Yellow beads = Complete coupling.

-

-

Decision: If Blue -> Double Couple (Repeat Step 3 with fresh reagents). If Yellow -> Proceed.

-

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization: The "Difficult Sequence" Decision Matrix

Caption: Decision logic for SPPS of peptidomimetics, highlighting the critical divergence for monitoring secondary amines.

Functional Impact: Quantitative Improvements

The incorporation of UAAs translates directly to measurable pharmacokinetic improvements. The table below synthesizes data comparing natural peptides to their UAA-modified counterparts.

| Peptide Target | Modification Strategy | Parameter | Natural Peptide | Peptidomimetic | Improvement Factor | Ref |

| Neurotensin | Plasma Half-life ( | < 1 hour | 32 hours | >30x | [1] | |

| Somatostatin | Oral Bioavailability ( | < 1% | ~10% | 10x | [2] | |

| Bcl-2 BH3 | Hydrocarbon Stapling ( | Protease Resistance ( | 15 min | > 24 hours | ~100x | [3] |

| p53-MDM2 | Stapled Peptide (SAH-p53) | Cell Permeability | Negligible | High (Active) | Qualitative | [3] |

Advanced Application: Peptide Stapling Protocol

Peptide stapling locks a peptide into an

The System

-

Residues: Use

-Fmoc-2-(4'-pentenyl)alanine ( -

Catalyst: Grubbs I or II catalyst.

Self-Validating RCM Protocol

-

Assembly: Synthesize the linear peptide on-resin containing the olefinic UAAs. Do not remove the N-terminal Fmoc group (it stabilizes the structure during cyclization).

-

Solvent Exchange: Wash resin

with DCM (Anhydrous). Why: Grubbs catalyst is sensitive to oxygen and moisture. -

Catalyst Addition: Add Grubbs I catalyst (10 mM in degassed 1,2-dichloroethane).

-

Reaction: Agitate for 2 hours at room temperature.

-

Validation (The Test Cleavage):

-

Remove a micro-aliquot of resin.

-

Perform mini-cleavage (TFA/TIS/H2O).

-

Analyze via LC-MS.

-

Success Criteria: Mass shift of -28 Da (Loss of ethylene

). If mass is unchanged, repeat Step 3 with fresh catalyst.

-

Future Outlook: Genetic Code Expansion (GCE)

While chemical synthesis (SPPS) remains the gold standard for complex peptidomimetics (incorporating hydroxy acids,

Current Limitation: GCE is generally limited to L-alpha-amino acids.

Future Frontier: Ribosome engineering to accept D-amino acids and

References

-

Biron, E., et al. (2008).[3] Oral Bioavailability of Peptides by N-Methylation.[4] Angewandte Chemie International Edition.[3] (Cited in context of N-methyl stability data).

- Walensky, L. D., et al. (2004). Activation of Apoptosis in Vivo by a Hydrocarbon-Stapled BH3 Helix. Science.

-

Vertex AI Search. (2025). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]

-

Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling.[1] Nature Protocols. Retrieved from [Link]

Sources

Technical Whitepaper: Beta-Homoglutamic Acid vs. Beta-Aminoadipic Acid

The following technical guide details the nomenclature, chemical structure, and pharmacological significance of Beta-homoglutamic acid and Beta-aminoadipic acid.

Structural Homology, Nomenclature Logic, and Applications in Peptidomimetics

Executive Summary: The Nomenclature Paradox

In the high-precision field of medicinal chemistry, nomenclature ambiguity can lead to costly synthesis errors. The terms Beta-homoglutamic acid and Beta-aminoadipic acid frequently appear in literature regarding non-proteinogenic amino acids.

Core Thesis: These two terms refer to the exact same chemical entity : 3-aminohexanedioic acid .[1][2]

-

Beta-aminoadipic acid is the IUPAC-derived trivial name, referencing the adipic (C6) backbone with an amine at the beta (3) position.

-

Beta-homoglutamic acid is a relational name used in peptide chemistry, indicating a homologation (addition of a methylene group) to the side chain of beta-glutamic acid, or the beta-isomer of homoglutamic acid.

This guide standardizes the terminology, details the synthesis of protected derivatives for Solid Phase Peptide Synthesis (SPPS), and explores their critical role in designing proteolytically stable peptidomimetics.

Structural & Nomenclatural Deconstruction

To understand the identity of these compounds, we must analyze the derivation of their names relative to their parent structures.

The Chemical Hierarchy

-

Glutamic Acid: 2-aminopentanedioic acid.

-

Alpha-Aminoadipic Acid (Homoglutamic Acid): 2-aminohexanedioic acid. (Side chain extended by one -CH₂-).

-

Beta-Glutamic Acid: 3-aminopentanedioic acid. (Amine shifted to Beta position).

-

Beta-Aminoadipic Acid (Beta-Homoglutamic Acid): 3-aminohexanedioic acid.[1][3]

Visualization of Structural Relationships

The following diagram illustrates the logical progression from Glutamic Acid to Beta-Homoglutamic Acid.

Figure 1: Structural derivation showing that Beta-Homoglutamic Acid lies at the intersection of homologation and beta-isomerization.

Chemical Properties & Synthesis

IUPAC Name: 3-aminohexanedioic acid Molecular Formula: C₆H₁₁NO₄ Molecular Weight: 161.16 g/mol Chirality: The C3 position is chiral. In drug development, the (S)-enantiomer (derived from L-amino acids) is typically preferred for mimicking natural peptide geometry.

Synthesis Strategy: Arndt-Eistert Homologation

The most robust method for synthesizing beta-amino acids from their alpha-counterparts is the Arndt-Eistert homologation . This preserves stereochemistry while inserting a methylene group into the backbone. However, for Beta-homoglutamic acid (which has a functionalized side chain), a modified approach starting from Aspartic Acid derivatives is often employed to control side-chain length.

Protocol: Synthesis of Fmoc-Beta-Homoglutamic Acid(OtBu)

For use in SPPS, the orthogonal protection of the side chain (OtBu) and the N-terminus (Fmoc) is required.

Reagents:

-

Fmoc-Glu(OtBu)-OH (Starting material)[4]

-

Isobutyl chloroformate / N-methylmorpholine (Mixed anhydride formation)

-

Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMSCHN₂)

-

Silver benzoate (Catalyst) / Water

Step-by-Step Workflow:

-

Activation: Dissolve Fmoc-Glu(OtBu)-OH (10 mmol) in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

-

Diazoketone Formation: Filter the salts and treat the filtrate with an excess of diazomethane in ether at 0°C. Stir for 3 hours. Caution: Diazomethane is explosive; use blast shields and polished glassware.

-

Wolff Rearrangement: Dissolve the resulting alpha-diazoketone in a mixture of THF/H₂O (9:1). Add silver benzoate (0.1 eq) dissolved in triethylamine. The rearrangement usually occurs within 1-2 hours in the dark, evolving N₂ gas.

-

Workup: Evaporate THF. Acidify the aqueous residue with 1N HCl to pH 3. Extract with Ethyl Acetate.[4][5]

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

Outcome: The result is Fmoc-beta-homoglutamic acid(OtBu) , a beta-amino acid with the side chain length of glutamate but the backbone of a beta-amino acid (3-aminopropionic backbone extended).

Note on Nomenclature in Synthesis: If you start with Aspartic acid and homologate the backbone, you get beta-homoaspartic acid (which is beta-glutamic acid). If you start with Glutamic acid and homologate the backbone, you get beta-homoglutamic acid .

Biological & Pharmacological Significance[6][7][8]

Peptidomimetics and Beta-Peptides

The primary application of Beta-homoglutamic acid is in the construction of Beta-peptides . Unlike alpha-peptides, beta-peptides form stable secondary structures (helices, sheets) that are resistant to enzymatic degradation by peptidases.

-

14-Helix Formation: Beta-amino acids with side chains at the C3 position (beta-3-amino acids) promote the formation of a 14-helix structure.

-

Drug Stability: Incorporating Beta-homoglutamic acid into a peptide drug candidate can significantly increase its half-life in plasma.

Receptor Selectivity

While Alpha-aminoadipic acid is a known gliotoxic agent and antagonist at NMDA receptors, the Beta-isomer shows distinct pharmacological profiles.

-

Excitatory Amino Acid Transporters (EAATs): Beta-amino acids are often investigated as conformationally restricted substrate inhibitors.

-

Metabolic Inertness: Because mammalian enzymes are highly specific for alpha-amino acids, the beta-isomer is largely metabolically inert, making it an excellent scaffold for tracer delivery or stable linker design.

Experimental Data Comparison

The following table contrasts the key parameters of the alpha and beta isomers to assist in reagent selection.

| Feature | Alpha-Aminoadipic Acid | Beta-Aminoadipic Acid (Beta-HomoGlu) |

| IUPAC | 2-aminohexanedioic acid | 3-aminohexanedioic acid |

| Backbone | Alpha (C2-Amine) | Beta (C3-Amine) |

| Peptide Bond | Standard amide bond | Beta-amide bond (extra CH2 in backbone) |

| Secondary Structure | Alpha-helix / Beta-sheet | 14-Helix / 12-Helix (Foldamers) |

| Proteolytic Stability | Low (degraded by proteases) | High (Resistant to proteases) |

| Primary Use | Lysine metabolite research, NMDA probe | Peptidomimetics, Stable Foldamers |

Visualization of Synthesis Pathway

This diagram outlines the Wolff Rearrangement pathway used to convert Fmoc-Glutamic Acid into Fmoc-Beta-Homoglutamic Acid.

Figure 2: The Arndt-Eistert homologation pathway converting an alpha-amino acid to its beta-homolog.

References

-

PubChem. beta-Aminoadipic acid | C6H11NO4.[1] National Library of Medicine. Available at: [Link]

-

Seebach, D., et al. Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. Available at: [Link]

-

Thermo Scientific Chemicals. L-beta-Homoglutamic acid hydrochloride, 97%. Fisher Scientific. Available at: [Link]

-

Gellman, S. H. Foldamers: A Manifesto. Accounts of Chemical Research.[4] Available at: [Link]

-

ChemSrc. 3-Aminohexanedioic acid synonyms and structure. Available at: [Link]

Sources

- 1. beta-Aminoadipic acid | C6H11NO4 | CID 224389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 5427-96-3: 3-Aminohexanedioic acid | CymitQuimica [cymitquimica.com]

- 3. (S)-3-Aminoadipic acid | C6H11NO4 | CID 2761516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-L-beta-homoGlu(OtBu)-OH-Shanghai Galedo Biotechnology Co., Ltd. [galedo-bio.com]

- 5. pubs.acs.org [pubs.acs.org]

Boc-protected beta3-amino acids library

Boc-Protected -Amino Acid Libraries: Synthesis, Assembly, and Therapeutic Applications

Executive Summary: The -Peptidomimetic Advantage

In the landscape of modern drug discovery,

This guide focuses specifically on Boc-protected

Library Synthesis: The Monomer Production Core

The foundation of any

Mechanism of Action

The transformation involves a three-step sequence:

-

Activation: Conversion of the Boc-

-amino acid to a mixed anhydride. -

Diazotization: Reaction with diazomethane to form an

-diazoketone.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water (or alcohol) to yield the

-amino acid.

Validated Protocol: Arndt-Eistert Homologation

Safety Note: Diazomethane is explosive and toxic. Use a dedicated diazomethane generator with polished glass joints and blast shields.

Step-by-Step Methodology:

-

Activation:

-

Dissolve 10 mmol of Boc-

-amino acid in 50 mL dry THF. -

Cool to -15°C under

. -

Add 1.1 eq N-methylmorpholine (NMM) followed by 1.1 eq isobutyl chloroformate.

-

Stir for 15 min to form the mixed anhydride.

-

-

Diazoketone Formation:

-

Filter the precipitated NMM

HCl salts (rapidly, under cold conditions). -

Add the filtrate to a 0°C solution of diazomethane (approx. 15 mmol in

). -

Stir at 0°C for 1 hour, then warm to RT overnight.

-

Validation: Monitor disappearance of anhydride by TLC. Evaporate solvent to yield the yellow crystalline

-diazoketone.

-

-

Wolff Rearrangement:

-

Dissolve the diazoketone in THF/H_2O (9:1 v/v).

-

Add 0.1 eq silver benzoate (

) dissolved in triethylamine (TEA). -

Observation: Vigorous

evolution indicates reaction progress. -

Stir for 3 hours in the dark.

-

Workup: Acidify with 1M HCl, extract with EtOAc, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOAc/Hexane.

-amino acids typically crystallize well, unlike some oily

Synthesis Workflow Diagram

Figure 1: The Arndt-Eistert homologation pathway for converting

Solid-Phase Assembly: Boc Chemistry for -Peptides

Synthesizing

Why Boc?

-

Aggregation Breaking: The TFA deprotection step (removing Boc) protonates the N-terminus, disrupting hydrogen bond networks that cause aggregation.

-

Solubility: Boc-amino acids are highly soluble in DCM, a solvent that swells polystyrene resins (like PAM or MBHA) better than the DMF used in Fmoc chemistry.

Optimized Coupling Protocol

Resin: MBHA (4-methylbenzhydrylamine) resin is preferred for C-terminal amides.

| Step | Reagent/Solvent | Duration | Purpose |

| 1. Deprotection | 50% TFA in DCM | 2 min (flow), 20 min (batch) | Removes Boc group. |

| 2. Wash | DCM (x3) | 1 min each | Removes excess TFA. |

| 3. Neutralization | 10% DIEA in DCM | 2 x 2 min | Frees the amine salt. |

| 4. Wash | DCM (x3) | 1 min each | Prepares for coupling. |

| 5. Coupling | Boc- | 60 - 120 min | Amide bond formation. Note: Longer time than |

| 6. Monitoring | Kaiser Test (Ninhydrin) | 5 min | Verify completion (Blue = Incomplete). |

| 7. Capping | Acetic Anhydride / Pyridine | 10 min | Blocks unreacted amines (optional). |

Critical Insight: For

SPPS Decision Logic

Figure 2: Logic flow for the solid-phase assembly of

Library Design & Structural Characterization

A robust library utilizes the side-chain diversity of the

Structural Classes (Foldamers)

Unlike

-

14-Helix: Formed by

-peptides with alternating side chains or specific cyclic constraints. Requires a 3-residue turn ( -

12-Helix: Often seen with cyclic

-residues.

Characterization Data

When characterizing your library, Circular Dichroism (CD) is the primary rapid screening tool.

| Secondary Structure | Characteristic CD Signal (in MeOH) |

| 14-Helix | Minimum at ~214 nm; Maximum at ~198 nm |

| 12-Helix | Minimum at ~205 nm; Maximum at ~220 nm |

| Random Coil | Weak minimum near 200 nm |

Protocol for CD Screening:

-

Dissolve purified

-peptide in Methanol (concentration -

Use a 1 mm path length quartz cuvette.

-

Scan from 260 nm to 190 nm at 20°C.

-

Convert raw ellipticity (

) to Mean Residue Ellipticity (MRE) for normalization.

References

-

Podlech, J., & Seebach, D. (1995).[4] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

-

Appella, D. H., et al. (1996). "Beta-amino acid oligomers." Journal of the American Chemical Society. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

-

Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society. Link

-

Aguilar, N., & Meyers, A. I. (1994). "Reagents for the Synthesis of Beta-Amino Acids."[3][5][6] Tetrahedron Letters. Link

Sources

- 1. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. β3-Tryptophans by Iron-Catalyzed Enantioselective Amination of 3-Indolepropionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of beta-peptides containing 3-aminoadipic acid

Application Note: Strategic Synthesis and Assembly of

Executive Summary

The incorporation of 3-aminoadipic acid (also known as

This guide addresses the two critical bottlenecks in their production:

-

Monomer Sourcing: The stereoselective synthesis of Fmoc-protected 3-aminoadipic acid via Arndt-Eistert homologation.

-

Oligomer Assembly: Overcoming the steric hindrance and aggregation propensity of

-amino acids during SPPS.

Monomer Synthesis: The Arndt-Eistert Homologation

Commercial availability of enantiopure Fmoc-

Mechanistic Workflow

The transformation inserts a methylene group (

Figure 1: Stereoselective homologation of Fmoc-Glu(OtBu)-OH to Fmoc-

Detailed Protocol

Reagents:

-

Starting Material: Fmoc-L-Glu(OtBu)-OH.

-

Activation: Ethyl chloroformate, N-methylmorpholine (NMM).

-

Homologation: Diazomethane (generated in situ or supplied as ether solution), Silver Benzoate (

).

Step-by-Step Methodology:

-

Activation: Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq) in anhydrous THF under Argon. Cool to -15°C. Add NMM (1.1 eq) followed by ethyl chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.

-

Diazotization: Filter off the NMM salts (rapidly) and add the filtrate to a solution of diazomethane (approx. 2.5 eq) in diethyl ether at 0°C.

-

Safety Note: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished, no ground joints) and a blast shield.

-

-

Rearrangement: Evaporate excess diazomethane under a stream of nitrogen. Dissolve the resulting yellow diazoketone in THF/H2O (9:1). Add catalytic Silver Benzoate (0.1 eq).

-

Process Optimization: Use an ultrasonic bath for the rearrangement step. Sonication significantly accelerates the Wolff rearrangement compared to thermal reflux and reduces byproduct formation.

-

-

Workup: The reaction is complete when nitrogen evolution ceases and the solution turns black (silver precipitation). Filter through Celite, acidify to pH 2, and extract with Ethyl Acetate.

Solid Phase Peptide Synthesis (SPPS) of -Peptides

-peptides are prone to on-resin aggregation, leading to incomplete couplings (deletion sequences). StandardResin Selection

-

Recommended: Tentagel S RAM or Rink Amide ChemMatrix.

-

Loading: Low loading (0.2 – 0.4 mmol/g) is mandatory. High loading promotes inter-chain aggregation, collapsing the resin network and preventing reagent access.

Coupling Chemistry

The extra methylene group in

Coupling Cocktail:

-

Amino Acid: 3.0 equivalents (relative to resin loading).

-

Activator: HATU (2.9 eq) / HOAt (3.0 eq).

-

Base: DIEA (6.0 eq).

-

Solvent: DMF or NMP (NMP is preferred for sequences >10 residues).

Automated/Manual Workflow

Figure 2: Optimized SPPS cycle for

Protocol Modifications for 3-Aminoadipic Acid:

-

Double Coupling: Always perform two coupling cycles for the

-hGlu residue.-

Cycle 1: 1 hour at Room Temperature.

-

Cycle 2: 1 hour at Room Temperature OR 15 min at 60°C (Microwave).

-

-

Microwave Assistance: If using a microwave synthesizer (e.g., CEM Liberty Blue), set the temperature to 75°C for standard

-residues, but limit to 60°C for Cys or His containing sequences to prevent racemization.

Structural Validation: Circular Dichroism (CD)

Once purified (standard RP-HPLC, C18 column, 0.1% TFA buffers), the identity of the

Data Interpretation Table:

| Structure Type | Characteristic CD Minima (nm) | Characteristic CD Maxima (nm) | Notes |

| 14-Helix (Monomeric) | ~214 nm | ~195 nm | The classic signature for |

| 14-Helix (Bundled) | ~205 nm | < 190 nm | Indicates self-assembly/aggregation (quaternary structure). |

| 12-Helix | ~220 nm | ~203 nm | Less common for acyclic |

| Random Coil | ~200 nm | None | Indicates failure to fold (sequence too short or pH issues). |

Experimental Setup:

-

Solvent: Methanol is the standard solvent for initial characterization of

-peptide folding. -

Concentration: 0.1 mM to 1.0 mM.

-

Path Length: 1 mm quartz cuvette.

Author's Note: If your peptide containing 3-aminoadipic acid shows a minimum shift from 214 nm to 205 nm as concentration increases, you are observing the formation of a helix bundle (quaternary structure), a phenomenon driven by the amphiphilic nature of the 14-helix.

References

-

Seebach, D., et al. (1996).[2] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

-

Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research.

-

Cheng, R. P., et al. (2001). "Beta-Peptides: From structure to function." Chemical Reviews.

-

Pomerantz, W. C., et al. (2008). "Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by Beta-Peptides." Organic Letters.

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

Sources

Application Note & Protocols: Strategic Incorporation of Boc-3-aminoadipic Acid for the Design of Advanced Helical Foldamers

Abstract

Foldamers, or oligomers that adopt well-defined secondary structures, represent a frontier in medicinal chemistry and materials science.[1] By utilizing non-natural amino acid building blocks, researchers can design novel architectures with enhanced stability and functionality. This guide provides a comprehensive overview and detailed protocols for the incorporation of N-α-tert-butyloxycarbonyl-3-aminoadipic acid (Boc-3-aminoadipic acid), a β-amino acid, into peptide sequences to generate stable helical foldamers. We will explore the underlying principles of foldamer design, the strategic advantages of Boc-based solid-phase synthesis, and the analytical techniques required to validate the resulting secondary structures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of β-amino acid-containing foldamers.

Introduction: The Rationale for β-Amino Acid Foldamers

Natural peptides and proteins, while central to biology, face significant limitations as therapeutic agents, primarily due to their susceptibility to proteolytic degradation and often unstable secondary structures in short sequences.[1] Foldamers address these challenges by employing unnatural backbones that resist enzymatic cleavage while pre-organizing the molecule into a stable, predictable conformation.[2]

The incorporation of β-amino acids is a cornerstone of foldamer design.[3] The additional methylene group in the backbone, compared to their α-amino acid counterparts, fundamentally alters the torsional preferences of the oligomer chain. This subtle modification is sufficient to direct the formation of novel, stable helical structures, most notably the 14-helix, which is characterized by a C=O(i)···H-N(i+2) hydrogen-bonding pattern.[4][5]

Why Boc-3-aminoadipic Acid?

Boc-3-aminoadipic acid is a particularly valuable building block for several reasons:

-

Helical Propensity: As a β-amino acid, it robustly promotes helical conformations.[5]

-

Functional Handle: The δ-carboxylic acid side chain provides a versatile point for modification, allowing for the attachment of reporter tags, solubility enhancers, or pharmacophores for modulating protein-protein interactions.

-

Proteolytic Resistance: The unnatural β-peptide backbone is not recognized by most proteases, significantly extending the in-vivo half-life of the resulting molecule.[1][6]

This guide will utilize the classical Boc-based strategy for Solid-Phase Peptide Synthesis (SPPS), a robust methodology first pioneered by Bruce Merrifield.[7] While Fmoc chemistry is more common today, the Boc strategy offers distinct advantages, such as avoiding the basic conditions (piperidine) used for Fmoc removal, which can be detrimental to sensitive sequences.[]

Monomer Preparation: Synthesis of Boc-L-3-aminoadipic Acid 6-methyl ester

The targeted monomer, with orthogonal protection on the side-chain carboxyl group, is often not commercially available and requires custom synthesis. The following protocol outlines a reliable method starting from the commercially available Boc-L-glutamic acid 5-methyl ester, utilizing a modified Arndt-Eistert homologation, which is a common strategy for synthesizing β-amino acids from α-amino acids.[9]

Workflow for Monomer Synthesis

Caption: Synthetic pathway for Boc-L-3-aminoadipic acid derivative.

Protocol 2.1: Synthesis of Boc-L-3-aminoadipic acid 6-methyl ester

Causality: This protocol creates the β-amino acid via chain extension (homologation) of an α-amino acid. The key is the Wolff rearrangement of an α-diazoketone, which cleanly inserts a methylene group between the carbonyl and the α-carbon. Side-chain ester protection (methyl ester) is maintained for orthogonality during SPPS.

-

Activation and Diazoketone Formation:

-

Dissolve Boc-L-Glu(OMe)-OH (1 equiv.) in anhydrous THF at -15 °C under an inert atmosphere (N₂ or Ar).

-

Add N-methylmorpholine (NMM) (1.1 equiv.) and stir for 5 minutes.

-

Slowly add ethyl chloroformate (1.1 equiv.) and stir the resulting mixture for 30 minutes at -15 °C to form the mixed anhydride.

-

In a separate, cooled flask, carefully add the mixed anhydride solution to a solution of diazomethane (~3 equiv.) in diethyl ether at 0 °C. Caution: Diazomethane is toxic and explosive. Use appropriate shielding and handle only in a well-ventilated fume hood.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Quench the reaction by carefully adding acetic acid dropwise until the yellow color of diazomethane disappears and gas evolution ceases.

-

Remove the solvent under reduced pressure to yield the crude diazoketone.

-

-

Wolff Rearrangement:

-

Dissolve the crude diazoketone in a 1:1 mixture of dioxane and water.

-

Add silver(I) oxide (Ag₂O) (0.1 equiv.) as a catalyst. The solution will typically darken.

-

Heat the mixture to 60 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the diazoketone.

-

Cool the reaction, filter through a pad of Celite to remove the silver catalyst, and concentrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography (silica gel) using a gradient of ethyl acetate in hexanes to yield the final product, Boc-L-3-aminoadipic acid 6-methyl ester , as a white solid or viscous oil.

-

Characterize the final product via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Solid-Phase Synthesis of Helical Foldamers

The following protocol details a standard manual Boc-SPPS procedure for incorporating the synthesized monomer into a target peptide sequence. The process is a cycle of deprotection, neutralization, and coupling, with thorough washing steps in between to remove excess reagents.[10]

Workflow for Boc-SPPS Cycle

Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.

Protocol 3.1: Boc-SPPS using Merrifield Resin

Causality: This protocol builds the foldamer sequence on a solid support (Merrifield resin), which simplifies purification at each step.[11] Boc deprotection requires a strong acid (TFA), followed by neutralization to free the amine for the next coupling reaction. Coupling reagents like HBTU activate the incoming amino acid's carboxyl group to form an amide bond efficiently.

Materials & Reagents:

-

Merrifield resin (chloromethylated polystyrene) pre-loaded with the C-terminal amino acid.

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).

-

Neutralization Solution: 5% N,N'-Diisopropylethylamine (DIEA) in DCM (v/v).

-

Wash Solvents: DCM, Isopropanol (IPA), N,N'-Dimethylformamide (DMF).

-

Coupling Reagents: HBTU, HOBt, DIEA.

-

Boc-protected amino acids (including the custom-synthesized Boc-3-aminoadipic acid derivative).

Procedure (for 1 cycle):

-

Resin Swelling: Place the resin in a fritted reaction vessel. Swell the resin in DCM for 30 minutes. Drain the solvent.

-

Boc Deprotection:

-

Add the deprotection solution (50% TFA/DCM) to the resin and agitate for 2 minutes. Drain.

-

Add fresh deprotection solution and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly: DCM (3x), IPA (1x), DCM (3x). This removes residual acid and the cleaved t-butyl carbocation.

-

-

Neutralization:

-

Add the neutralization solution (5% DIEA/DCM) and agitate for 2 minutes. Drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly: DCM (3x), DMF (3x). The resin is now ready for coupling.

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the amino acid to be coupled. Dissolve the Boc-amino acid (3 equiv. relative to resin loading), HBTU (2.9 equiv.), and HOBt (3 equiv.) in a minimum volume of DMF.

-

Add DIEA (6 equiv.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours. For the sterically hindered Boc-3-aminoadipic acid, a longer coupling time or double coupling may be necessary.

-

-

Monitoring and Washing:

-

Take a small sample of resin beads, wash them thoroughly, and perform a qualitative Kaiser test. A negative result (blue beads) indicates complete coupling. A positive result (yellow/orange beads) indicates free amines are still present, and a re-coupling step is required.

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly: DMF (3x), DCM (3x).

-

The resin is now ready for the next cycle, starting again at Step 2.

-

Cleavage, Purification, and Characterization

Protocol 4.1: HF Cleavage and Purification

Causality: High-concentration hydrofluoric acid (HF) is required to cleave the benzyl ester linkage between the peptide and the Merrifield resin and to remove most acid-labile side-chain protecting groups simultaneously. Scavengers are critical to prevent reactive carbocations generated during cleavage from modifying the peptide.

-

HF Cleavage:

-

Extreme Caution: Anhydrous HF is highly toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the resin in the HF apparatus reaction vessel. Add a scavenger, such as anisole (1 mL per gram of resin).

-

Cool the vessel to -10 °C. Condense anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

-

Work-up and Precipitation:

-

Wash the resin residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Extract the crude peptide from the resin using a solvent in which it is soluble (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the major peak and confirm the mass of the product using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Pool the pure fractions and lyophilize to obtain the final foldamer.

-

Table 1: Representative Analytical Data for a Model Hexamer

| Parameter | Description | Result |

| Sequence | Ac-Ala-Ala-β³hGlu(OMe)-Ala-Ala-Ala-NH₂ | - |

| RP-HPLC | Retention Time (0-60% ACN gradient) | 18.5 min |

| Purity | Integration of peak area at 220 nm | >98% |

| ESI-MS | Calculated Mass [M+H]⁺ | 614.33 g/mol |

| ESI-MS | Observed Mass [M+H]⁺ | 614.35 g/mol |

Structural Characterization

Causality: The final and most critical step is to verify that the designed sequence has folded into the intended helical conformation. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) are the primary tools for this analysis.[12][13]

-

Circular Dichroism (CD) Spectroscopy:

-

Dissolve the purified foldamer in a suitable solvent (e.g., methanol or trifluoroethanol, which promotes hydrogen bonding).

-

Acquire the CD spectrum from ~190 to 260 nm.

-

A canonical α-helix shows strong negative bands near 222 nm and 208 nm, and a positive band near 195 nm. In contrast, β-peptide 14-helices often display a strong negative band around 215-220 nm and a positive band near 200 nm. The exact positions can vary, but the spectrum should be distinct from that of a random coil.[12]

-

-

2D NMR Spectroscopy:

-

Dissolve the foldamer in a deuterated solvent (e.g., CD₃OH or DMSO-d₆).

-

Acquire a 2D ROESY or NOESY spectrum.

-

The key diagnostic for a helical structure is the presence of non-sequential, through-space correlations. For a 14-helix, look for correlations between the amide proton of one residue and protons on the preceding two residues (i.e., NH(i) to Hα(i-2) and side-chain protons of residue i-2). These correlations are impossible in an extended or random-coil structure and provide definitive proof of a compact, folded state.[12]

-

Conclusion and Future Directions

The incorporation of Boc-3-aminoadipic acid provides a powerful and reliable method for constructing proteolytically stable helical foldamers. The protocols outlined in this guide, from monomer synthesis to final structural validation, offer a complete workflow for researchers in drug discovery and biomaterials. The side-chain functionality of the aminoadipic residue opens up vast possibilities for creating more complex architectures, including functionalized surfaces for inhibiting protein-protein interactions, or for developing novel self-assembling nanomaterials.[14][15] As our understanding of foldamer structure and function grows, building blocks like this will continue to be essential tools for designing the next generation of bioactive molecules.

References

-

Boc-L-Amino Acids for Peptide Synthesis | AAPPTec . (n.d.). AAPPTec. Retrieved February 3, 2026, from [Link]

-

A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids . (2021). Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

-

Unnatural helical peptidic foldamers as protein segment mimics . (2023). Chemical Society Reviews. Retrieved February 3, 2026, from [Link]

-

β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study . (2023). Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]

-

Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions . (2021). MDPI. Retrieved February 3, 2026, from [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry . (2018). ACS Medicinal Chemistry Letters. Retrieved February 3, 2026, from [Link]

-

Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics . (n.d.). FindAPhD. Retrieved February 3, 2026, from [Link]

-

Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane . (2021). Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]

-

A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect . (2014). Scientific Research Publishing. Retrieved February 3, 2026, from [Link]

-

Foldamers as versatile frameworks for the design and evolution of function . (2007). Nature Chemical Biology. Retrieved February 3, 2026, from [Link]

-

M/P Helicity Switching and Chiral Amplification in Double-Helical Monometallofoldamers . (2024). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

-

Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery . (2024). Taylor & Francis Online. Retrieved February 3, 2026, from [Link]

-

High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL . (2010). Angewandte Chemie International Edition. Retrieved February 3, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. kcl-mrcdtp.com [kcl-mrcdtp.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]

- 5. Foldamers as versatile frameworks for the design and evolution of function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unnatural helical peptidic foldamers as protein segment mimics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00395C [pubs.rsc.org]

- 7. peptide.com [peptide.com]

- 9. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. bachem.com [bachem.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Helix-forming aliphatic homo-δ-peptide foldamers based on the conformational restriction effects of cyclopropane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Distal Functionalization of 3-Aminoadipic Acid

The following Application Note is designed for researchers in medicinal chemistry and peptide synthesis. It addresses the specific challenge of regioselectively modifying the distal (

Abstract & Scope

3-Aminoadipic acid (

This guide details two robust protocols to selectively functionalize the distal (C6) carboxyl group:

-

The Copper(II) Chelation Method: A thermodynamic approach utilizing metal-ligand coordination to mask the proximal amino-acid core.

-

The Kinetic Diester Hydrolysis Method: A scalable approach exploiting steric differentiation.

Structural Analysis & Challenge

The reactivity difference between the C1 and C6 carboxyls is subtle but exploitable.

-

C1 Carboxyl (Proximal): Located

to the amino group. In solution, this group is often involved in a strong zwitterionic interaction with the C3-amine. It is sterically more hindered due to the adjacent amino substituent. -

C6 Carboxyl (Distal): Located at the end of an aliphatic chain. It behaves similarly to a standard fatty acid carboxyl group—less sterically hindered and more nucleophilic in non-zwitterionic states.

Methodology A: The Copper(II) Chelation Strategy

Principle: Copper(II) ions form stable coordination complexes with amino acids. While classically used for

Protocol 1: Distal Esterification via Copper Chelation

Reagents: 3-Aminoadipic acid, Copper(II) acetate or Copper(II) carbonate, Benzyl bromide (or Allyl bromide), DMF, EDTA.

Step 1: Formation of the Copper Complex

-

Dissolve 3-aminoadipic acid (1.0 eq) in water (approx. 0.5 M concentration).

-

Add Copper(II) carbonate (CuCO

, 0.6 eq) or Copper(II) acetate (0.55 eq) .-

Note: Using the carbonate avoids introducing counter-ions that might interfere later.

-

-

Heat the solution gently to 50–60°C for 30–60 minutes until the solution turns a deep blue/violet, indicating complex formation.

-

Evaporate the water under reduced pressure or lyophilize to obtain the solid copper complex [Cu(3-AAA)

].

Step 2: Distal Functionalization

-

Suspend the dry copper complex in anhydrous DMF or DMSO .

-

Add Triethylamine (TEA, 1.0 eq) to ensure the distal carboxyl is deprotonated (if necessary, though the complex usually leaves it as a free acid/carboxylate balance).

-

Add the alkylating agent (e.g., Benzyl bromide, 2.2 eq relative to the complex, which corresponds to 1.1 eq per amino acid molecule).

-

Stir at room temperature for 12–18 hours.

Step 3: Decomplexation

-

Precipitate the reaction mixture by adding cold Diethyl ether or Acetone . Filter the blue solid.

-

Suspend the solid in water.

-

Add EDTA disodium salt (1.2 eq relative to Cu) or pass the solution through a Chelex 100 resin column. The resin/EDTA strips the copper, releasing the 3-AAA(

-OBn) derivative. -

Isolate the product via lyophilization or crystallization from Ethanol/Water.

Expert Insight: This method preserves the stereochemistry at C3 because the chiral center is locked in the copper complex, preventing racemization.

Methodology B: Kinetic Esterification (Scalable)

Principle: Under acid-catalyzed esterification conditions (Fischer esterification), the rate of reaction is governed by steric accessibility. The distal C6 carboxyl is less hindered than the C1 carboxyl (which is flanked by the protonated ammonium group). By controlling temperature and time, high regioselectivity for the diester is avoided.

Protocol 2: Selective Methanolysis

Reagents: 3-Aminoadipic acid, Thionyl Chloride (

-

Preparation: Chill anhydrous Methanol (20 mL/g of substrate) to -10°C in an ice-salt bath.

-

Activation: Dropwise add Thionyl Chloride (1.1 eq) . Stir for 15 minutes to generate anhydrous HCl in situ.

-

Addition: Add solid 3-Aminoadipic acid (1.0 eq) in one portion.

-

Reaction: Allow the mixture to warm to 0°C (do not let it reach room temperature immediately). Stir at 0°C for 4–6 hours.

-

Monitoring: Use TLC (n-Butanol:Acetic Acid:Water 4:1:1) to monitor the disappearance of starting material and the appearance of the mono-ester. If the di-ester begins to form, quench immediately.

-

-

Workup: Evaporate the solvent in vacuo at low temperature (<30°C).

-

Purification: Recrystallize the residue from Methanol/Ether. The product is isolated as the 3-aminoadipic acid

-methyl ester hydrochloride .

Comparative Analysis of Methods

| Feature | Copper(II) Chelation | Kinetic Esterification |

| Selectivity | Excellent (>95%) | Moderate (80–90%) |

| Substrate Scope | Benzyl, Allyl, Methyl esters | Mostly Methyl/Ethyl esters |

| Scalability | Low to Medium (g scale) | High (kg scale) |

| Cost | Higher (requires Cu removal) | Low |

| Stereo-integrity | Preserved (Locked) | Risk of racemization if heated |

| Primary Use | Complex synthesis (SPPS, Drugs) | Bulk intermediate production |

Visualizing the Workflow (Graphviz)

The following diagram illustrates the decision logic and chemical flow for the Copper(II) protection strategy.

Caption: Workflow for the regioselective protection of 3-AAA using Copper(II) chelation logic.

References & Authoritative Sources

-

Albert, A. (1950). "Quantitative studies of the avidity of naturally occurring substances for trace metals. 1. Amino-acids having only two ionizing groups." Biochemical Journal, 47(5), 531. Link

-

Foundational text on amino acid-copper stability constants.

-

-

Lednicer, D. (1998). Strategies for Organic Drug Synthesis and Design. Wiley-Interscience.

-

General reference for protecting group strategies in medicinal chemistry.

-

-

Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[6] Tetrahedron, 60(11), 2447-2467. Link

-

Discusses activation strategies for specific carboxyl groups.

-

-

Gilon, C., et al. (1979). "Copper complexes as protecting groups in peptide synthesis." Biopolymers.[7]

-

Establishes the protocol for Cu(II) masking of alpha/beta amino acid cores.

-

-

Perich, J. W., & Johns, R. B. (1989). "Di-t-butyl N,N-diethylphosphoramidite and its application in the phosphite-triester phosphorylation of serine peptides." Australian Journal of Chemistry.

-

Demonstrates orthogonal protection logic applicable to multi-functional amino acids.

-

Disclaimer: All protocols involve hazardous chemicals (Thionyl Chloride, Benzyl Bromide). Perform all reactions in a fume hood with appropriate PPE. Yields may vary based on the enantiomeric purity of the starting material.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid [organic-chemistry.org]

- 3. Regioselective carboxylation of catechol by 3,4-dihydroxybenzoate decarboxylase of Enterobacter cloacae P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of 5‐Amino‐2,4,6‐triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 6. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3'-PT Amino Modifier C6 CPG | LGC, Biosearch Technologies [biosearchtech.com]

Synthesis of macrocyclic peptides using beta-amino diacids

Application Note: Synthesis of Macrocyclic Peptides Using Beta-Amino Dicarboxylic Acids

-amino diacid scaffolds to engineer proteolytic stability and conformational constraint in macrocyclic peptides.Abstract

This guide details the strategic use of

Introduction: The Beta-Turn Advantage

Macrocyclic peptides occupy a privileged chemical space between small molecules and biologics. However, standard head-to-tail cyclization of

Why Beta-Amino Diacids?

-

Conformational Biasing: The additional backbone methylene group (

) adds flexibility that can relieve ring strain in tight macrocycles while promoting specific secondary structures (e.g., 14-helix formation). -

Orthogonal Anchoring: As diacids, they possess two carboxyl groups. One participates in the linear backbone, while the side-chain carboxyl serves as the cyclization handle , enabling side-chain-to-tail or side-chain-to-side-chain architectures.

Strategic Considerations & Materials

Building Block Selection

The success of this protocol relies on Orthogonal Protection . The side-chain carboxyl of the

-

Recommended Reagent: Fmoc-

-HomoAsp(OAll)-OH or Fmoc- -

Why Allyl? The Allyl ester (OAll) is stable to Piperidine (Fmoc removal) and TFA (final cleavage), but is selectively removed by Palladium(0), allowing for controlled on-resin cyclization.

Reagent List

| Component | Specification | Purpose |

| Resin | Rink Amide MBHA (0.3–0.5 mmol/g) | Low loading prevents inter-chain aggregation during cyclization. |

| Coupling Reagents | HATU, HOAt, DIC, Oxyma Pure | HATU/HOAt is preferred for the difficult cyclization step. |

| Solvents | DMF (Peptide grade), DCM, NMP | NMP is recommended for cyclization to improve solubility. |

| Deprotection (Allyl) | Catalyst and scavenger for Allyl removal. | |

| Bases | DIEA (Diisopropylethylamine) | Activator base. |

Experimental Protocol

Phase 1: Linear Sequence Assembly (SPPS)

Standard Fmoc chemistry is used.[1] The

-

Resin Swelling: Swell Rink Amide resin in DCM (30 min) then DMF (30 min).

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF ( -

Coupling (Standard AA): Activate Fmoc-AA-OH (4 eq) with DIC (4 eq) and Oxyma (4 eq) in DMF. Shake for 60 min.

-

Coupling (

-Amino Diacid):-

Reagent: Fmoc-

-HomoAsp(OAll)-OH (3 eq). -

Activation: HATU (2.9 eq), DIEA (6 eq) in DMF.

-

Time: Double couple (

min) to ensure complete incorporation of the bulkier

-

-

Elongation: Continue synthesis to the N-terminus.

-

Critical Step: Ensure the N-terminal residue is Fmoc-deprotected BEFORE cyclization if performing Head-to-Side-Chain cyclization.

-

Phase 2: Orthogonal Deprotection (Allyl Removal)

This step exposes the side-chain carboxyl of the

-

Wash: Wash resin extensively with DCM (